2-(4-fluorophenyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring might be formed through a cyclization reaction, while the fluorophenyl and benzylthio groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely make the molecule fairly rigid, while the various functional groups could participate in a range of interactions, such as hydrogen bonding or π-π stacking .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction, while the carbonyl group in the 2-oxopyrrolidin-1-yl group could potentially be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis of Structural Analogs of Piracetam
This compound has been used in the synthesis of structural analogs of piracetam . Piracetam is a nootropic drug that is used to enhance cognitive function. The synthesized analogs could potentially have similar or improved cognitive-enhancing effects .
Multistimuli-Responsive Materials
The compound has been used in the design and synthesis of multistimuli-responsive materials . These materials can respond to multiple external stimuli such as light, heat, and vapors of ammonia and some organic amines . Such materials have potential applications in smart windows, sensors, and bionic manufacturing .
Chromic Behaviors and Photomodulable Fluorescence
The compound has been used in the synthesis of materials that demonstrate multistimuli-responsive chromic behaviors and photomodulable fluorescence . This could have applications in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
Synthesis of Substituted Acetamides
The compound has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides . These acetamides could have various applications in medicinal chemistry .
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-7-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c23-16-7-5-15(6-8-16)18-12-19-21(30)24-25-22(28(19)26-18)31-13-14-3-9-17(10-4-14)27-11-1-2-20(27)29/h3-10,12H,1-2,11,13H2,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVPGLJMVKBOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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